molecular formula C19H20N6O3S B12133234 N-[5-(acetylamino)-2-methoxyphenyl]-2-(4-methyl-5-(3-pyridyl)(1,2,4-triazol-3-ylthio))acetamide

N-[5-(acetylamino)-2-methoxyphenyl]-2-(4-methyl-5-(3-pyridyl)(1,2,4-triazol-3-ylthio))acetamide

Cat. No.: B12133234
M. Wt: 412.5 g/mol
InChI Key: DKWDKVQNRCJIMQ-UHFFFAOYSA-N
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Description

N-[5-(acetylamino)-2-methoxyphenyl]-2-(4-methyl-5-(3-pyridyl)(1,2,4-triazol-3-ylthio))acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an acetylamino group, a methoxyphenyl group, and a triazolylthio group, making it a subject of interest for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(acetylamino)-2-methoxyphenyl]-2-(4-methyl-5-(3-pyridyl)(1,2,4-triazol-3-ylthio))acetamide typically involves multiple steps, starting with the preparation of the core structure and subsequent functionalization. Common synthetic routes may include:

    Formation of the Core Structure: This step involves the synthesis of the methoxyphenyl and triazolylthio groups.

    Functionalization: Introduction of the acetylamino group through acetylation reactions.

    Coupling Reactions: Combining the different functional groups under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-[5-(acetylamino)-2-methoxyphenyl]-2-(4-methyl-5-(3-pyridyl)(1,2,4-triazol-3-ylthio))acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the acetylamino group to an amine.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and nucleophiles can be employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

N-[5-(acetylamino)-2-methoxyphenyl]-2-(4-methyl-5-(3-pyridyl)(1,2,4-triazol-3-ylthio))acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[5-(acetylamino)-2-methoxyphenyl]-2-(4-methyl-5-(3-pyridyl)(1,2,4-triazol-3-ylthio))acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(acetylamino)-2-methoxyphenyl]-2-(4-methyl-5-(3-pyridyl)(1,2,4-triazol-3-ylthio))acetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties not found in the similar compounds listed above.

Properties

Molecular Formula

C19H20N6O3S

Molecular Weight

412.5 g/mol

IUPAC Name

N-(5-acetamido-2-methoxyphenyl)-2-[(4-methyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C19H20N6O3S/c1-12(26)21-14-6-7-16(28-3)15(9-14)22-17(27)11-29-19-24-23-18(25(19)2)13-5-4-8-20-10-13/h4-10H,11H2,1-3H3,(H,21,26)(H,22,27)

InChI Key

DKWDKVQNRCJIMQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(N2C)C3=CN=CC=C3

Origin of Product

United States

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